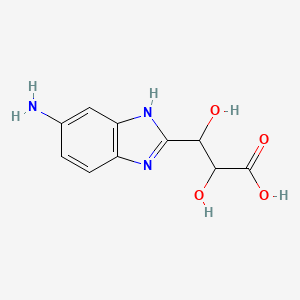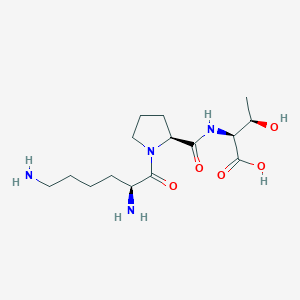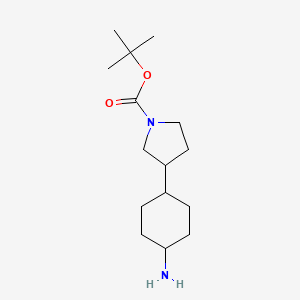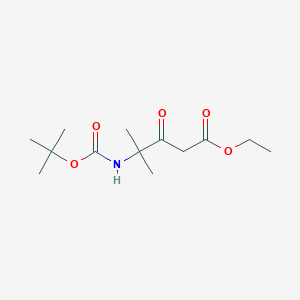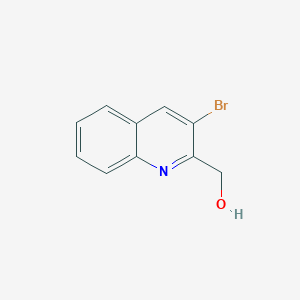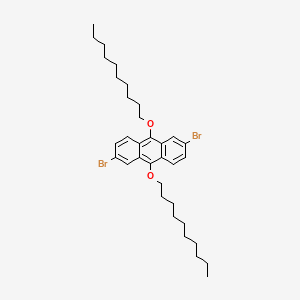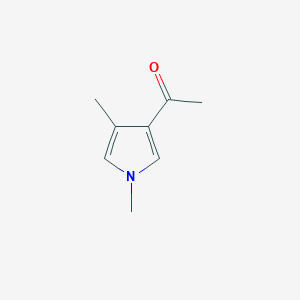
1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one is an organic compound with the molecular formula C8H11NO. It is also known as 2,4-Dimethyl-3-acetylpyrrole. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one typically involves the reaction of 2,4-dimethylpyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Aplicaciones Científicas De Investigación
1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparación Con Compuestos Similares
1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one can be compared with other pyrrole derivatives such as:
2,4-Dimethylpyrrole: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetylpyrrole: Similar structure but without the additional methyl groups, affecting its chemical properties and reactivity.
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one: A closely related compound with slight structural differences that can influence its biological activity and chemical behavior.
Propiedades
Número CAS |
1368005-68-8 |
|---|---|
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-(1,4-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-6-4-9(3)5-8(6)7(2)10/h4-5H,1-3H3 |
Clave InChI |
NDDKYDXNSBLCFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=C1C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)
